(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol
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Overview
Description
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is an organic compound characterized by a pyrrolidine ring substituted with a chlorophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation techniques can also be employed to facilitate the reduction step in the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid.
Reduction: Formation of 4-(4-chlorophenyl)-1-methylpyrrolidine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Tris(4-chlorophenyl)methanol: Shares the chlorophenyl group but differs in the core structure.
Tris(4-chlorophenyl)methane: Similar in having multiple chlorophenyl groups but lacks the pyrrolidine ring.
Uniqueness
(4-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl)methanol is unique due to its specific substitution pattern and the presence of both a hydroxymethyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H16ClNO |
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Molecular Weight |
225.71 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-1-methylpyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C12H16ClNO/c1-14-6-10(8-15)12(7-14)9-2-4-11(13)5-3-9/h2-5,10,12,15H,6-8H2,1H3 |
InChI Key |
YERUOLXDZSNEDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)C2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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